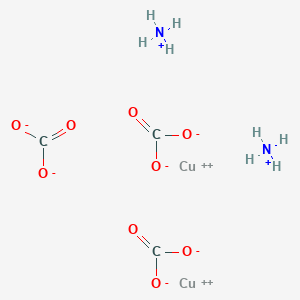
diazanium;dicopper;tricarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazanium;dicopper;tricarbonate is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of diazanium ions, dicopper centers, and tricarbonate groups, which together form a stable and versatile structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;dicopper;tricarbonate typically involves the reaction of copper salts with diazonium compounds in the presence of carbonate ions. One common method is the electrochemical reduction of diazonium salts in an aqueous medium, which allows for the formation of the dicopper centers and the incorporation of tricarbonate groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach enhances safety and efficiency by allowing for the controlled formation and immediate consumption of highly reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions
Diazanium;dicopper;tricarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The diazonium groups are particularly reactive and can participate in Sandmeyer reactions, where they are replaced by different nucleophiles such as halides, cyanides, and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include copper salts (e.g., copper chloride, copper bromide), nitrous acid, and strong acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with copper chloride can yield aryl chlorides, while using copper cyanide can produce aryl cyanides .
Aplicaciones Científicas De Investigación
Diazanium;dicopper;tricarbonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which diazanium;dicopper;tricarbonate exerts its effects involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo various substitution reactions, leading to the formation of new functional groups on the target molecules. The dicopper centers play a crucial role in stabilizing the intermediate species and facilitating electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dicopper centers and tricarbonate groups.
Methyldiazonium carboxylate: Another diazonium compound, but with different reactivity and stability properties.
Uniqueness
Diazanium;dicopper;tricarbonate stands out due to its unique combination of diazonium ions, dicopper centers, and tricarbonate groups. This combination imparts enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications that other similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C3H8Cu2N2O9 |
|---|---|
Peso molecular |
343.20 g/mol |
Nombre IUPAC |
diazanium;dicopper;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Cu.2H3N/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H3/q;;;2*+2;;/p-4 |
Clave InChI |
PSQKNYIQXHBCIV-UHFFFAOYSA-J |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
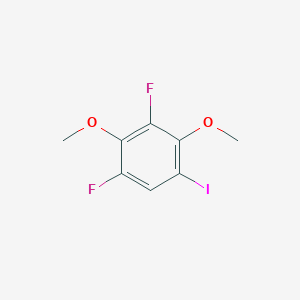

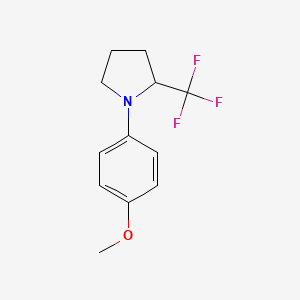
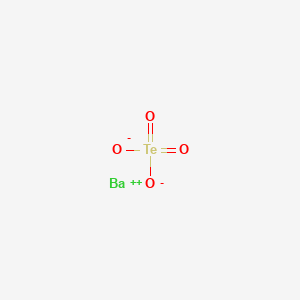
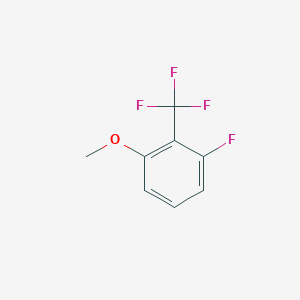
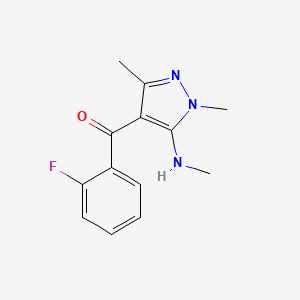

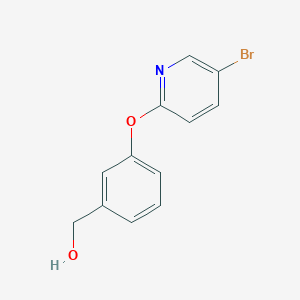


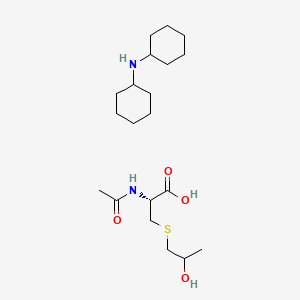
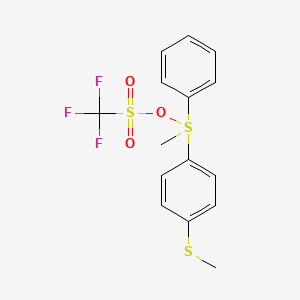
![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
